molecular formula C24H25ClN2O B12571435 N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide CAS No. 606095-34-5

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide

Cat. No.: B12571435
CAS No.: 606095-34-5
M. Wt: 392.9 g/mol
InChI Key: DCSZTJBCMHSJFX-UHFFFAOYSA-N
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Description

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from 2-chloroquinoline-3-carbaldehyde.

    Introduction of the Methyl Group: The methyl group is introduced at the 8th position of the quinoline ring through alkylation reactions.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final compound is obtained by coupling the quinoline derivative with cyclohexylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

    8-methylquinoline derivatives: Compounds with similar structural features and biological activities.

Uniqueness

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

606095-34-5

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide

InChI

InChI=1S/C24H25ClN2O/c1-17-9-8-12-19-15-20(23(25)26-22(17)19)16-27(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2,4-5,8-12,15,21H,3,6-7,13-14,16H2,1H3

InChI Key

DCSZTJBCMHSJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CN(C3CCCCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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